Matlystatin E

Collagenase inhibition MMP selectivity Enzyme assay

Matlystatin E offers researchers a unique tool for dissecting ECM biology with its differential inhibition of collagenase subtypes. Its micromolar potency (ID50 19.3-59 µM) enables graded dose-response studies where nanomolar inhibitors would obscure subtle effects. Sourced from Actinomadura atramentaria, this authentic natural product standard is essential for SAR investigations and benchmarking novel MMP inhibitors.

Molecular Formula C26H42N6O6
Molecular Weight 534.6 g/mol
CAS No. 140638-26-2
Cat. No. B116066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatlystatin E
CAS140638-26-2
Synonymsmatlystatin E
Molecular FormulaC26H42N6O6
Molecular Weight534.6 g/mol
Structural Identifiers
SMILESCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC
InChIInChI=1S/C26H42N6O6/c1-4-6-9-18(16-22(33)29-38)25(35)31-20(10-7-13-27-31)24(34)28-23(17(3)5-2)19-12-15-30-14-8-11-21(26(36)37)32(19)30/h12,15,17-18,20-21,23,27H,4-11,13-14,16H2,1-3H3,(H3-,28,29,33,34,36,37,38)
InChIKeyFALJVYVMSWFILZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Matlystatin E CAS 140638-26-2: Baseline Characterization for Scientific Procurement and Compound Selection


Matlystatin E (CAS 140638-26-2) is a natural product inhibitor of matrix metalloproteinases (MMPs), isolated from the actinomycete strain Actinomadura atramentaria . It is a member of the matlystatin family of compounds, which are characterized by the presence of piperazic acid and hydroxamic acid moieties—structural motifs commonly associated with protease inhibition [1]. As a type IV collagenase inhibitor, Matlystatin E exhibits inhibitory activity against both type IV and type I collagenases, with reported ID50 values of 19.3 µmol/L and 59 µmol/L, respectively . The compound has a molecular formula of C26H42N6O6 and a molecular weight of 534.648 g/mol .

Why In-Class MMP Inhibitors Cannot Substitute for Matlystatin E in Experimental Systems


Within the MMP inhibitor class, compounds exhibit distinct selectivity profiles against individual collagenase subtypes, making generic substitution scientifically unsound. Matlystatin E demonstrates differential inhibitory potency against type IV versus type I collagenase (ID50: 19.3 vs. 59 µmol/L) , a selectivity pattern that may not be replicated by other matlystatin congeners or synthetic MMP inhibitors. For instance, the closely related Matlystatin A exhibits nanomolar potency against both 92 kDa and 72 kDa type IV collagenases (IC50: 0.3 µM and 0.56 µM, respectively) [1], highlighting significant potency variations within the same natural product family. Furthermore, synthetic MMP inhibitors like Batimastat display a much broader and more potent inhibition profile (IC50 values ranging from 3–20 nM across multiple MMPs) [2], which may be undesirable in studies requiring targeted inhibition or reduced off-target effects. The structural basis for these differences lies in the unique warhead composition and stereochemistry of each matlystatin congener [3], underscoring that simple class-level substitution without compound-specific validation risks introducing confounding variables into experimental outcomes.

Matlystatin E Technical Differentiation: Quantitative Evidence for Informed Procurement Decisions


Differential Inhibition of Type IV vs. Type I Collagenase by Matlystatin E

Matlystatin E exhibits approximately 3-fold greater inhibitory potency against type IV collagenase compared to type I collagenase, with ID50 values of 19.3 µmol/L and 59 µmol/L, respectively . In contrast, the related congener Matlystatin A inhibits 92 kDa and 72 kDa type IV collagenases with IC50 values of 0.3 µM and 0.56 µM [1], demonstrating that Matlystatin E's potency and selectivity profile is distinct from other matlystatin family members.

Collagenase inhibition MMP selectivity Enzyme assay

Matlystatin E vs. Synthetic MMP Inhibitor Batimastat: Potency and Spectrum Comparison

Matlystatin E exhibits moderate inhibitory potency with ID50 values in the micromolar range (19.3–59 µmol/L) . In contrast, the synthetic peptidomimetic inhibitor Batimastat displays potent, broad-spectrum inhibition of multiple MMPs, including interstitial collagenase (IC50 = 3 nM), stromelysin (IC50 = 20 nM), 72 kDa type IV collagenase (IC50 = 4 nM), 92 kDa type IV collagenase (IC50 = 4 nM), and matrilysin (IC50 = 6 nM) [1]. The potency difference spans over 1,000-fold for type IV collagenase inhibition.

MMP inhibition Selectivity Broad-spectrum inhibitor

Unique Piperazic Acid and Hydroxamic Acid Structural Motifs in Matlystatin E

Matlystatin E, like other matlystatin congeners, contains both piperazic acid and hydroxamic acid moieties within its molecular structure [1]. These structural features are characteristic of potent metalloproteinase inhibitors and facilitate zinc chelation in the catalytic center of target enzymes [2]. While synthetic MMP inhibitors like Batimastat also feature hydroxamate groups, the specific combination and stereochemical arrangement of these motifs in Matlystatin E differ from other matlystatin family members, as evidenced by SAR studies showing that C2' stereochemistry plays a critical role in determining inhibitory activity against type IV collagenases [3].

Natural product Protease inhibitor Structural motif

Matlystatin E as a Natural Product-Derived Alternative to Synthetic MMP Inhibitors

Matlystatin E is produced by fermentation of Actinomadura atramentaria [1], distinguishing it from fully synthetic MMP inhibitors like Batimastat and Marimastat. While synthetic inhibitors have been associated with adverse reactions in clinical trials [2], natural product-derived inhibitors like the matlystatins offer alternative chemical scaffolds for MMP inhibition. The structural diversity among matlystatin congeners arises from a unique decarboxylase-dehydrogenase enzyme in the biosynthetic pathway, generating a range of related but distinct compounds with varying inhibitory profiles [3].

Natural product MMP inhibitor Chemical diversity

Matlystatin E Application Scenarios Informed by Quantitative Evidence


Investigating Differential Collagenase Subtype Inhibition in ECM Remodeling Studies

Matlystatin E's ~3-fold selectivity for type IV collagenase (ID50 = 19.3 µmol/L) over type I collagenase (ID50 = 59 µmol/L) makes it a suitable tool for dissecting the specific contributions of type IV collagenase in extracellular matrix (ECM) remodeling assays . Researchers can employ Matlystatin E at concentrations that achieve near-complete inhibition of type IV collagenase while sparing type I collagenase activity, enabling more targeted investigation of basement membrane degradation processes in tumor invasion or angiogenesis models.

Moderate MMP Inhibition for Studies Requiring Graded Dose-Response Curves

Unlike high-potency synthetic inhibitors such as Batimastat (IC50 values in low nanomolar range), Matlystatin E exhibits micromolar potency (ID50 = 19.3–59 µmol/L) . This moderate potency profile makes it particularly valuable for experiments requiring graded inhibition—such as dose-response studies investigating MMP-dependent cellular processes—where complete enzymatic blockade by high-potency inhibitors would obscure subtle biological effects or produce non-physiological outcomes [1].

Structure-Activity Relationship Studies of Natural Product-Derived MMP Inhibitors

The unique combination of piperazic acid and hydroxamic acid moieties in Matlystatin E , along with its distinct stereochemistry relative to other matlystatin congeners [1], positions this compound as a valuable reference standard for SAR investigations. Comparative studies using Matlystatin E alongside Matlystatin A, B, or synthetic hydroxamates can help elucidate how subtle structural variations influence MMP subtype selectivity and binding kinetics, informing the rational design of next-generation inhibitors.

Natural Product Screening and Chemical Biology Research

As a naturally occurring microbial metabolite, Matlystatin E serves as an authentic standard for natural product screening programs and chemical biology studies focused on MMP inhibition . Its availability as a characterized, commercially accessible compound enables researchers to validate assay systems, benchmark newly discovered natural MMP inhibitors, and explore the therapeutic potential of the matlystatin scaffold in disease models where synthetic MMP inhibitors have shown limited clinical success [1].

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